ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
Description
Ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked to a piperidine ring substituted with an ethyl carboxylate group at the 4-position. This structure combines the electron-deficient quinoxaline system with the bioisosteric triazole moiety, which is frequently exploited in medicinal chemistry for its ability to modulate pharmacokinetic properties and receptor interactions. The ethyl carboxylate group enhances solubility and may influence binding affinity through steric or electronic effects.
Properties
IUPAC Name |
ethyl 1-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-2-24-17(23)12-7-9-21(10-8-12)15-16-20-18-11-22(16)14-6-4-3-5-13(14)19-15/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRYDSPQQKGJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazoloquinoxaline Core
The triazoloquinoxaline moiety serves as the foundational structure for the target compound. A widely documented approach involves the cyclization of hydrazine derivatives with quinoxaline precursors. For instance, treatment of 3-hydrazinylquinoxaline derivatives with sodium nitrite in acetic acid at 0°C facilitates the formation of the triazoloquinoxaline core via diazotization and subsequent cyclization . This step typically achieves yields of 70–75%, with the reaction equilibrium between tetrazolo and azido tautomers confirmed by IR spectroscopy (N₃ absorption at 2242 cm⁻¹) and NMR analysis .
Alternative routes employ dichloroquinoxaline derivatives reacted with sodium azide, though this method is less efficient for triazoloquinoxaline synthesis compared to tetrazolo analogues . The choice of precursor and cyclization agent critically influences regioselectivity and yield.
Introduction of the piperidine-4-carboxylate group at the 4-position of the triazoloquinoxaline core proceeds via nucleophilic aromatic substitution (NAS). Chlorinated triazoloquinoxaline intermediates, such as 4-chloro- triazolo[4,3-a]quinoxaline, react with ethyl piperidine-4-carboxylate in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions . The reaction is catalyzed by bases such as potassium carbonate, which deprotonate the piperidine nitrogen, enhancing nucleophilicity.
Table 1: Representative Reaction Conditions for NAS
| Parameter | Value | Yield | Reference |
|---|---|---|---|
| Solvent | DMF | 82% | |
| Temperature | 100°C (reflux) | - | |
| Catalyst | K₂CO₃ | - | |
| Reaction Time | 12–24 hours | - |
This step’s efficiency depends on the electron-withdrawing nature of the triazoloquinoxaline ring, which activates the 4-position for substitution. Halogen exchange reactions using piperidine-4-carboxylate derivatives have also been explored but require stringent anhydrous conditions .
Esterification and Post-Functionalization
The ethyl ester group in piperidine-4-carboxylate is introduced via esterification of the corresponding carboxylic acid using ethanol under acidic conditions. Alternatively, pre-formed ethyl piperidine-4-carboxylate is employed in NAS reactions to avoid additional steps . Post-functionalization, such as oxidation or reduction of the triazoloquinoxaline ring, has been demonstrated but is less relevant to the target compound’s preparation.
Optimization of Reaction Parameters
Solvent Selection : Polar aprotic solvents (DMF, DMSO) are preferred for NAS due to their ability to stabilize transition states. Protic solvents (e.g., ethanol) are utilized in cyclization steps but may hinder substitution kinetics .
Catalyst Screening : InCl₃ enhances reaction efficiency in MCRs by coordinating to electron-deficient intermediates, as evidenced in pyrano[2,3-c]pyrazole synthesis . For NAS, inorganic bases (K₂CO₃) outperform organic alternatives like triethylamine .
Temperature and Time : Elevated temperatures (80–100°C) and extended reaction times (12–24 hours) are typical for NAS, whereas MCRs under ultrasound achieve completion within 20–30 minutes at 40°C .
Comparative Analysis of Methodologies
Table 2: Efficiency of Preparation Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise NAS | High regioselectivity | Long reaction times | 75–85% |
| One-Pot MCR | Rapid, scalable | Limited precedent | 80–95%* |
| Halogen Exchange | Anhydrous conditions | Low functional group tolerance | 60–70% |
Chemical Reactions Analysis
Ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms of the compound.
Scientific Research Applications
Ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate involves its interaction with various molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth . The compound also induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Table 1: Positive Inotropic Activity of Selected Analogs (Isolated Rabbit Heart Model)
However, the absence of electron-donating groups (e.g., 4-methoxy in 7c) could limit its efficacy relative to 7c .
Biological Activity
Ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHNO
- Molecular Weight : 288.32 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit a range of biological activities primarily through their interaction with various enzymes and receptors. Specifically, these compounds have shown inhibitory effects on phosphodiesterase (PDE) enzymes and potential modulation of adenosine receptors.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazoloquinoxaline derivatives. For instance:
- Antiviral Activity : A study highlighted that triazoloquinoxaline compounds exhibit antiviral properties against several viral strains. The mechanism involves interference with viral replication pathways.
- Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Anticancer Activity
The potential anticancer effects of triazoloquinoxaline derivatives have been explored in multiple studies:
- Cell Line Studies : this compound has demonstrated cytotoxic effects in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase activity, which is crucial in regulating intracellular signaling pathways related to cell proliferation and apoptosis.
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of this compound against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls.
Case Study 2: Anticancer Potential
Another investigation focused on the compound's effect on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound, suggesting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves multi-step protocols, such as:
- Cyclization : Formation of the [1,2,4]triazolo[4,3-a]quinoxaline core via condensation reactions between quinoxaline derivatives and triazole precursors under acidic or basic conditions .
- Piperidine functionalization : Coupling the triazoloquinoxaline moiety to the piperidine ring using nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Esterification : Introduction of the ethyl carboxylate group via esterification with ethyl chloroformate or similar reagents . Key conditions include temperature control (e.g., 80–120°C for cyclization), solvent selection (DMF or THF for polar aprotic environments), and catalyst optimization (e.g., Pd catalysts for coupling steps) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
A combination of analytical techniques is essential:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the triazole-quinoxaline fusion and piperidine substitution patterns .
- Mass spectrometry (HRMS) : To verify molecular weight and detect impurities .
- X-ray crystallography : For unambiguous confirmation of the fused heterocyclic system and spatial arrangement of substituents (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from variations in assay conditions or structural analogs. To address this:
- Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic inhibition vs. cell-based assays) .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing the ethyl ester with methyl or tert-butyl groups) to isolate pharmacophoric features .
- Binding mode analysis : Use molecular docking or surface plasmon resonance (SPR) to assess target engagement specificity .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Integrated approaches include:
- DFT calculations : To evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and stability .
- Molecular dynamics (MD) simulations : Study solvation effects and membrane permeability .
- ADMET prediction tools : Software like SwissADME or ADMETlab2.0 to estimate bioavailability, CYP450 interactions, and toxicity risks .
Q. How can synthetic scalability be improved without compromising the compound’s bioactivity?
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction times for steps like cyclization or coupling .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, temperature) to maximize yield while minimizing side reactions .
- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Methodological Challenges
Q. What strategies mitigate challenges in synthesizing analogs with modified triazole-quinoxaline cores?
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during functionalization .
- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while maintaining regioselectivity .
- Parallel synthesis : Generate libraries of analogs with varying substituents (e.g., halogenated aryl groups) to explore structure-activity relationships (SAR) .
Q. How should researchers design experiments to evaluate this compound’s potential as a kinase inhibitor?
- Kinase profiling panels : Screen against a broad panel of kinases (e.g., PKIS kinase set) to identify selectivity .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
- Resistance mutation studies : Introduce point mutations in kinase domains (e.g., gatekeeper residues) to validate binding specificity .
Comparative Analysis
Q. How does this compound compare to structurally similar triazoloquinoxaline derivatives in terms of physicochemical properties?
| Property | Ethyl 1-{[1,2,4]Triazoloquinoxalin-4-yl}piperidine-4-carboxylate | [1,2,4]Triazolo[4,3-a]pyridine Derivatives |
|---|---|---|
| LogP (calculated) | ~2.5 | ~1.8–2.2 |
| Solubility (PBS) | Low (≤10 µM) | Moderate (50–100 µM) |
| Metabolic stability | Moderate (t = 2–4 h in liver microsomes) | Low (t < 1 h) |
| Data derived from analogs in . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
